molecular formula C14H12BrNO5S B497995 2-{[(4-Bromo-3-methoxyphenyl)sulfonyl]amino}benzoic acid CAS No. 886119-73-9

2-{[(4-Bromo-3-methoxyphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B497995
CAS No.: 886119-73-9
M. Wt: 386.22g/mol
InChI Key: ZSWVJIFHGFSXLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-Bromo-3-methoxyphenyl)sulfonyl]amino}benzoic acid is an organic compound with the molecular formula C14H12BrNO5S. This compound is characterized by the presence of a bromine atom, a methoxy group, and a sulfonyl group attached to a benzoic acid core. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Bromo-3-methoxyphenyl)sulfonyl]amino}benzoic acid typically involves a multi-step process. One common method includes the sulfonylation of 4-bromo-3-methoxyaniline followed by coupling with benzoic acid derivatives. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Bromo-3-methoxyphenyl)sulfonyl]amino}benzoic acid undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine and methoxy groups on the aromatic ring make it susceptible to further substitution reactions.

    Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and sulfur atoms.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are commonly used.

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are often employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids and sulfonamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[(4-Bromo-3-methoxyphenyl)sulfonyl]amino}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-{[(4-Bromo-3-methoxyphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromine and methoxy groups may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methoxybenzoic acid: Similar structure but lacks the sulfonyl group.

    4-Bromo-3-methoxyphenylsulfonamide: Similar structure but lacks the carboxylic acid group.

    2-{[(4-Chloro-3-methoxyphenyl)sulfonyl]amino}benzoic acid: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

2-{[(4-Bromo-3-methoxyphenyl)sulfonyl]amino}benzoic acid is unique due to the combination of its bromine, methoxy, and sulfonyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and potential biological activities that are not observed in similar compounds.

Properties

IUPAC Name

2-[(4-bromo-3-methoxyphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO5S/c1-21-13-8-9(6-7-11(13)15)22(19,20)16-12-5-3-2-4-10(12)14(17)18/h2-8,16H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWVJIFHGFSXLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.